molecular formula C11H21ClN2O2 B13564036 tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride

tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride

Cat. No.: B13564036
M. Wt: 248.75 g/mol
InChI Key: LYORIJIQNZUPGN-UHFFFAOYSA-N
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Description

Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride is a synthetic organic compound with a complex structure. It is primarily used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 4-(methylaminomethyl)-2,3-dihydropyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-5-9(8-13)7-12-4;/h8,12H,5-7H2,1-4H3;1H

InChI Key

LYORIJIQNZUPGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C1)CNC.Cl

Origin of Product

United States

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